(2-Methyl-1-piperidinyl)(3-piperidinyl)methanone hydrochloride
Overview
Description
(2-Methyl-1-piperidinyl)(3-piperidinyl)methanone hydrochloride, also known as MPPP or MPTP, is a synthetic compound. It has a molecular formula of C12H23ClN2O . The average mass is 246.777 Da and the monoisotopic mass is 246.149887 Da .
Molecular Structure Analysis
The molecular structure of (2-Methyl-1-piperidinyl)(3-piperidinyl)methanone hydrochloride is defined by its molecular formula, C12H23ClN2O . The molecular weight is 246.78 g/mol.Physical And Chemical Properties Analysis
The physical and chemical properties of (2-Methyl-1-piperidinyl)(3-piperidinyl)methanone hydrochloride are characterized by its molecular formula, C12H23ClN2O, and its molecular weight, 246.78 g/mol .Scientific Research Applications
Synthesis of Biologically Active Piperidines
Piperidine derivatives are crucial in drug design due to their presence in many pharmaceutical classes and alkaloids. The compound can serve as a key intermediate in synthesizing various biologically active piperidines. These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones, which are essential for developing new medications .
Development of Heterogeneous Catalysts
Recent studies have discussed the hydrogenation of various pyridine derivatives. A novel heterogeneous cobalt catalyst based on titanium nanoparticles and melamine has been developed for acid-free hydrogenation with good yields and selectivity. The compound could potentially be used in the development of such catalysts, enhancing the efficiency of chemical reactions in pharmaceutical applications .
Pharmacological Research
The piperidine moiety is a common feature in many pharmacologically active molecules. Research into the pharmaceutical applications of both synthetic and natural piperidines, including the compound , has led to the discovery and biological evaluation of potential drugs. This includes the exploration of its role in multicomponent reactions, biological activity, and pharmacological activity .
Inhibitors for Clinical Drug Resistance
A series of 2-amino-4-(1-piperidine) pyridine derivatives, including the compound , has been designed as dual inhibitors for clinically resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1). This application is particularly important in the development of treatments for cancers that have developed resistance to existing therapies .
Neuropharmacology
Piperidine derivatives are investigated for their potential as neuropharmacological agents. The compound could be used in the synthesis of receptor agonists or antagonists, contributing to the study of neurotransmitter systems and the development of treatments for neurological disorders .
properties
IUPAC Name |
(2-methylpiperidin-1-yl)-piperidin-3-ylmethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O.ClH/c1-10-5-2-3-8-14(10)12(15)11-6-4-7-13-9-11;/h10-11,13H,2-9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQMHEKYRJOVXSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2CCCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyl-1-piperidinyl)(3-piperidinyl)methanone hydrochloride | |
CAS RN |
1220033-59-9 | |
Record name | Methanone, (2-methyl-1-piperidinyl)-3-piperidinyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220033-59-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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